molecular formula C14H16N4O2S B2871590 1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034565-53-0

1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea

カタログ番号: B2871590
CAS番号: 2034565-53-0
分子量: 304.37
InChIキー: JEYLVVOLQMGVNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a bicyclic cyclopenta[c]pyridazin-3-one core linked via an ethyl group to a urea moiety substituted with a thiophen-2-yl group. This structural motif suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such interactions are critical .

特性

IUPAC Name

1-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-9-10-3-1-4-11(10)17-18(13)7-6-15-14(20)16-12-5-2-8-21-12/h2,5,8-9H,1,3-4,6-7H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYLVVOLQMGVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a tetrahydro-cyclopenta[c]pyridazine moiety linked to a thiophenyl urea group. The intricate structure suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological studies.

Biological Activity

Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of cyclopentapyridazine have shown selective cytotoxicity against various cancer cell lines. A study evaluating the cytotoxic effects of related compounds demonstrated that they induced apoptosis in prostate cancer cells (PC3) through mechanisms involving p53 activation and cell cycle arrest at the S-phase .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Aplysinopsin Analog 4bPC30.037Apoptosis induction
Aplysinopsin Analog 5aPC30.056S-phase arrest
Aplysinopsin Analog 4cPC30.073Apoptosis induction

The biological activity of 1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and downregulating anti-apoptotic proteins like Bcl2 .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (e.g., S-phase), which is crucial for inhibiting cancer cell proliferation .
  • Enzyme Inhibition : The unique structure allows for potential interactions with various enzymes and receptors, possibly acting as inhibitors or modulators in critical biochemical pathways.

Pharmacological Studies

Pharmacological studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate binding affinities and interaction profiles with target proteins or enzymes. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.

Case Studies

A series of case studies have explored the biological activities of structurally similar compounds:

  • Marine Alkaloids : Synthetic analogs derived from marine alkaloids demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the potential for this class of compounds in cancer therapy .
  • Cyclopentapyridazine Derivatives : Research on these derivatives has shown promising results in antimicrobial and anticancer assays, suggesting a broad spectrum of biological activity linked to their structural features .

科学的研究の応用

Structural Overview

The compound features a tetrahydro-cyclopenta[c]pyridazine moiety linked to a thiophenyl urea group. This intricate structure suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological studies.

The compound has potential anticancer properties. Compounds with similar structural features exhibit significant anticancer activity. Derivatives of cyclopentapyridazine have demonstrated selective cytotoxicity against various cancer cell lines. One study showed that related compounds induced apoptosis in prostate cancer cells (PC3) through mechanisms involving p53 activation and cell cycle arrest at the S-phase.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Aplysinopsin Analog 4bPC30.037Apoptosis induction
Aplysinopsin Analog 5aPC30.056S-phase arrest
Aplysinopsin Analog 4cPC30.073Apoptosis induction

The biological activity of 1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and downregulating anti-apoptotic proteins like Bcl2.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (e.g., S-phase), which is crucial for inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The unique structure allows for potential interactions with various enzymes and receptors, possibly acting as inhibitors or modulators in critical biochemical pathways.

Pharmacological Studies

Pharmacological studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate binding affinities and interaction profiles with target proteins or enzymes. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.

Case Studies

A series of case studies have explored the biological activities of structurally similar compounds:

  • Marine Alkaloids : Synthetic analogs derived from marine alkaloids demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the potential for this class of compounds in cancer therapy.
  • Cyclopentapyridazine Derivatives : Research on these derivatives has shown promising results in antimicrobial and anticancer assays, suggesting a broad spectrum of biological activity linked to their structural features.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs reported in recent literature and patents. Key comparisons include:

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share a fused bicyclic core but differ in substituents. However, the target compound’s urea-thiophene group may offer superior solubility due to its polarizable sulfur atom .

Property Target Compound Imidazo-Pyridine Derivative ()
Core Structure Cyclopenta[c]pyridazinone Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Thiophen-2-yl urea 4-Nitrophenyl, cyano, phenethyl
Molecular Weight (g/mol) ~332 (estimated) ~551 (reported)
Functional Groups Urea, thiophene Nitro, ester, cyano

Tetrahydrobenzo[b]thiophene-Based Ureas

Urea derivatives like 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea () feature a tetrahydrobenzo[b]thiophene core. While both compounds incorporate thiophene and urea groups, the benzo[b]thiophene system in is bulkier, which may reduce membrane permeability compared to the target compound’s compact cyclopenta[c]pyridazinone core. The benzoyl substituent in also introduces steric hindrance absent in the thiophen-2-yl group .

Thiophene-Containing Pharmaceuticals

Rotigotine derivatives (), such as (S)-6-{[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol, highlight the role of thiophene in drug design. Unlike the target compound, Rotigotine’s thiophene is part of an ethylamino side chain, facilitating dopamine receptor binding. The target’s urea-linked thiophene may instead target kinase or protease enzymes, leveraging urea’s hydrogen-bonding capacity .

Structural and Functional Implications

  • Rigidity vs.
  • Solubility : The thiophen-2-yl urea group may improve aqueous solubility compared to nitro- or benzoyl-substituted analogs ().
  • Bioactivity : The urea moiety’s hydrogen-bonding capacity aligns with kinase inhibitor scaffolds, whereas thiophene’s aromaticity could modulate CYP450 interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。